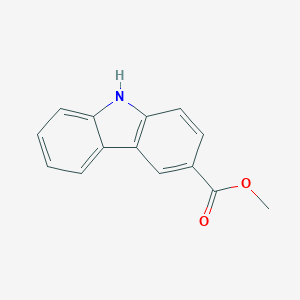

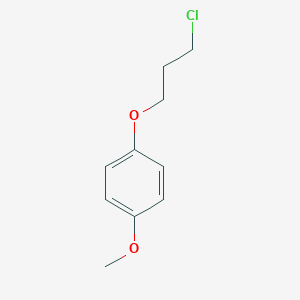

1-(3-Chloropropoxy)-4-methoxybenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-Chloropropoxy)-4-methoxybenzene often involves reactions such as electrosynthesis and modifications of methoxybenzene derivatives. For instance, electrosynthesis has been utilized in the formation of polymers from methoxybenzene derivatives, indicating the potential synthetic routes for compounds like 1-(3-Chloropropoxy)-4-methoxybenzene (Martínez et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of methoxybenzenes reveals that these molecules can adopt different orientations, influencing their chemical behavior. For example, the structure of substituted methoxybenzene derivatives shows that the methoxy groups can be planar or twisted out of the phenyl ring plane due to steric hindrance (Fun et al., 1997).

Chemical Reactions and Properties

Chemical reactions of related compounds, such as chloro-methoxy-carbene, have shown reactivity with alcohols and alkenes, forming products like alkyl formates and cyclopropanes. This suggests that 1-(3-Chloropropoxy)-4-methoxybenzene may also undergo similar reactions (Smith & Stevens, 1979).

Physical Properties Analysis

The physical properties of methoxyphenols and dimethoxybenzenes, which are structurally related to 1-(3-Chloropropoxy)-4-methoxybenzene, have been extensively studied. These studies include thermodynamic properties, vapor pressure, and enthalpies of vaporization and fusion, providing insights into the physical characteristics of similar compounds (Varfolomeev et al., 2010).

Chemical Properties Analysis

Chemical properties of methoxybenzene derivatives, such as electrosynthesis, spectroscopic characterization, and photophysical characteristics, are critical for understanding the behavior of 1-(3-Chloropropoxy)-4-methoxybenzene. These properties can be influenced by the molecular structure, as seen in studies on substituted methoxybenzenes and their polymers (Moustafid et al., 1991).

Propriétés

IUPAC Name |

1-(3-chloropropoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZQJMFKQYZZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropoxy)-4-methoxybenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

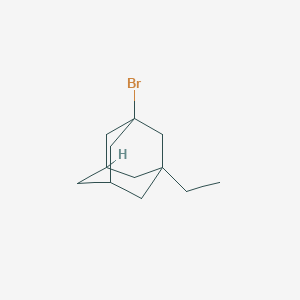

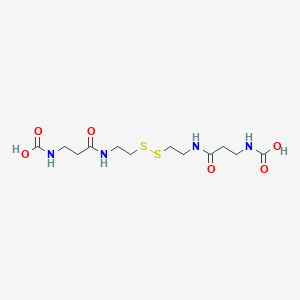

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)